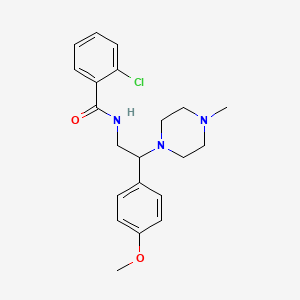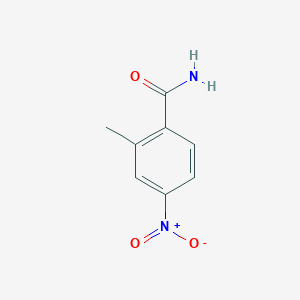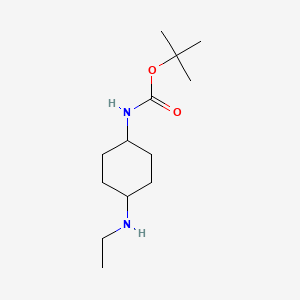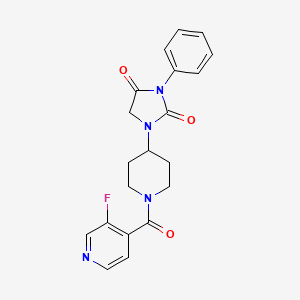
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a fluoroisonicotinoyl group and a phenylimidazolidine-2,4-dione group.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” can undergo would depend on the specific functional groups present in the molecule.Scientific Research Applications
Antimicrobial Applications
Studies have shown that similar compounds, specifically thiazolidine-2,4-diones derivatives, exhibit significant antimicrobial properties. For example, a series of thiazolidine-2,4-diones derivatives demonstrated good activity against gram-positive bacteria, with some compounds showing potent inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. These findings suggest that derivatives of thiazolidine-2,4-diones, possibly including the compound , could be explored for their antimicrobial applications, particularly against gram-positive bacterial infections (Prakash et al., 2011).
Anticancer Applications
Another potential application is in the field of anticancer research. Similar structural analogs, such as N-substituted indole derivatives, have been synthesized and tested for their anticancer activity, showing promise against certain cancer cell lines. For instance, some derivatives displayed potent activity by inhibiting the topoisomerase-I enzyme, which is a target for anticancer drugs. This suggests that the compound , with its complex structure, could also be investigated for its potential anticancer properties, offering a new avenue for cancer treatment research (Kumar & Sharma, 2022).
Neuroleptic and Central Nervous System Applications
Compounds with structures similar to the one have also been explored for their neuroleptic activity and potential effects on the central nervous system. For example, derivatives of piperidine and benzisoxazole have shown potent neuroleptic activity, comparable to known drugs like haloperidol, suggesting their potential use in treating psychiatric disorders (Sato et al., 1978). This area of research could be relevant for the compound , indicating its potential application in neuropharmacology and the treatment of related disorders.
Future Directions
properties
IUPAC Name |
1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-17-12-22-9-6-16(17)19(27)23-10-7-14(8-11-23)24-13-18(26)25(20(24)28)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVYKFMYHXCZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluoroisonicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



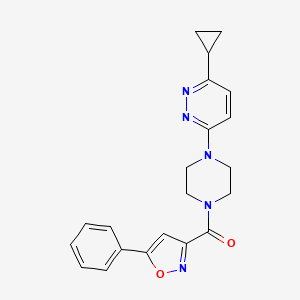
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)
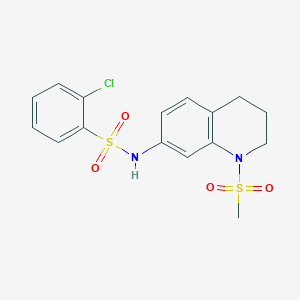
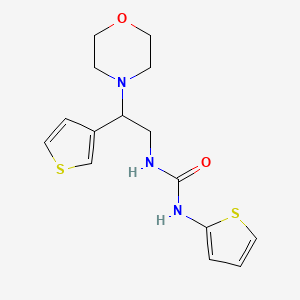
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
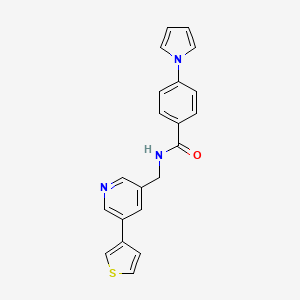
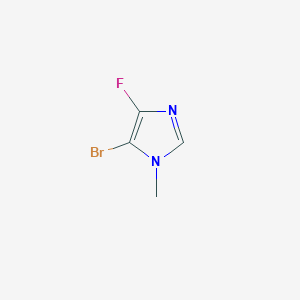
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
